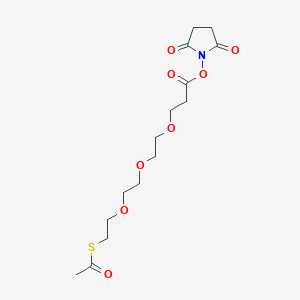
NHS ester-PEG3-S-methyl ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHS ester-PEG3-S-methyl ethanethioate is a compound used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It belongs to the PEG (polyethylene glycol) class and is utilized in scientific research for its ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NHS ester-PEG3-S-methyl ethanethioate involves the reaction of NHS ester (N-hydroxysuccinimide ester) with PEG3 (a triethylene glycol) and S-methyl ethanethioate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: NHS ester-PEG3-S-methyl ethanethioate primarily undergoes substitution reactions. The NHS ester group is reactive towards nucleophiles, allowing it to form covalent bonds with amines and other nucleophilic groups .
Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the by-products .
Major Products: The major products formed from reactions involving this compound are amide bonds, which are crucial in the formation of PROTACs and other bioconjugates .
Applications De Recherche Scientifique
NHS ester-PEG3-S-methyl ethanethioate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of PROTACs, which are designed to selectively degrade target proteins. This has significant implications for targeted therapy and drug development .
In chemistry, this compound is used to create bioconjugates and other complex molecules. In biology, it facilitates the study of protein function and interactions. In medicine, it holds promise for the development of new therapeutic agents that can selectively target and degrade disease-causing proteins .
Mécanisme D'action
NHS ester-PEG3-S-methyl ethanethioate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- NHS ester-PEG2-S-methyl ethanethioate
- NHS ester-PEG4-S-methyl ethanethioate
- NHS ester-PEG5-S-methyl ethanethioate
Uniqueness: NHS ester-PEG3-S-methyl ethanethioate is unique due to its specific PEG length, which provides an optimal balance between flexibility and stability in the formation of PROTACs. This makes it particularly effective in facilitating the degradation of target proteins compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H23NO8S |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C15H23NO8S/c1-12(17)25-11-10-23-9-8-22-7-6-21-5-4-15(20)24-16-13(18)2-3-14(16)19/h2-11H2,1H3 |
Clé InChI |
RRJMMKWKCWFPJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
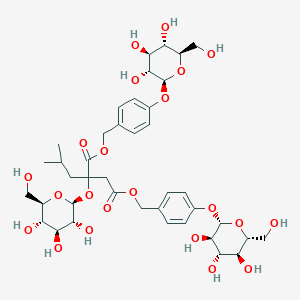
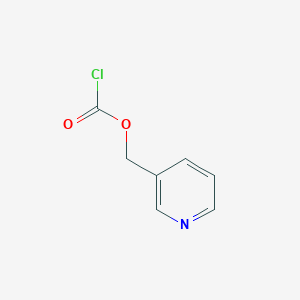
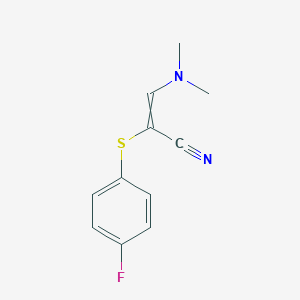

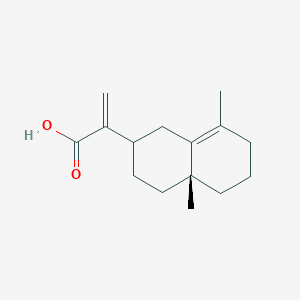
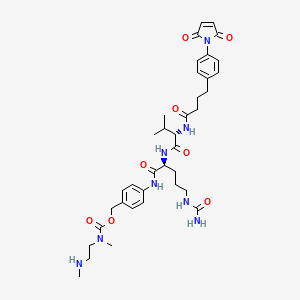
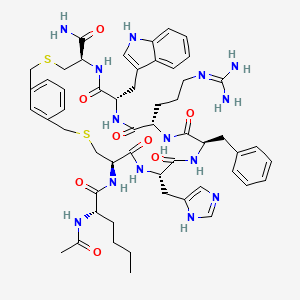
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)

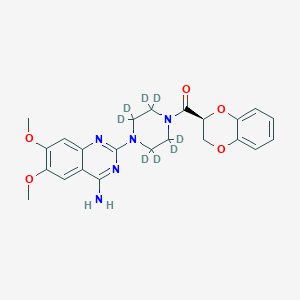
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
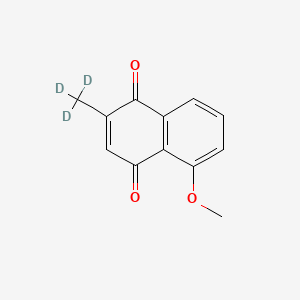
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
